molecular formula C13H12BrNO3 B13683266 Ethyl 8-bromo-4-methoxyquinoline-2-carboxylate

Ethyl 8-bromo-4-methoxyquinoline-2-carboxylate

Cat. No.: B13683266
M. Wt: 310.14 g/mol
InChI Key: GMVLIWKTGFVFGF-UHFFFAOYSA-N
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Description

Ethyl 8-bromo-4-methoxyquinoline-2-carboxylate is a quinoline derivative, a class of heterocyclic aromatic organic compounds Quinolines are known for their wide range of biological activities and are used in various pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-bromo-4-methoxyquinoline-2-carboxylate typically involves the bromination of 4-methoxyquinoline-2-carboxylic acid followed by esterification. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The esterification step involves the reaction of the brominated product with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-bromo-4-methoxyquinoline-2-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The methoxy group can be oxidized to form different functional groups.

    Reduction Reactions: The quinoline ring can be reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various quinoline derivatives, while oxidation and reduction reactions can modify the functional groups on the quinoline ring.

Scientific Research Applications

Ethyl 8-bromo-4-methoxyquinoline-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic properties in treating various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 8-bromo-4-methoxyquinoline-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. The exact pathways and targets depend on the specific application and the biological context in which it is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-methoxyquinoline-2-carboxylate: Lacks the bromine atom, resulting in different reactivity and applications.

    8-Bromoquinoline-2-carboxylate:

    4-Methoxyquinoline-2-carboxylate: Lacks both the ethyl ester and bromine substituents, leading to different biological activities.

Uniqueness

Ethyl 8-bromo-4-methoxyquinoline-2-carboxylate is unique due to the presence of both the bromine and methoxy groups, which confer specific chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H12BrNO3

Molecular Weight

310.14 g/mol

IUPAC Name

ethyl 8-bromo-4-methoxyquinoline-2-carboxylate

InChI

InChI=1S/C13H12BrNO3/c1-3-18-13(16)10-7-11(17-2)8-5-4-6-9(14)12(8)15-10/h4-7H,3H2,1-2H3

InChI Key

GMVLIWKTGFVFGF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C=CC=C2Br)C(=C1)OC

Origin of Product

United States

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